N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Description
N-(Furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative featuring a benzene core substituted with two heterocyclic groups: a furan-3-ylmethyl and a thiophen-2-ylmethyl moiety attached to the sulfonamide nitrogen (Figure 1). The absence of substituents on the benzene ring distinguishes it from many analogs, making it a relatively simple yet versatile scaffold for exploring structure-activity relationships (SAR) in medicinal and materials chemistry. Its synthesis typically involves reacting benzenesulfonyl chloride with a secondary amine derived from furan-3-ylmethyl and thiophen-2-ylmethyl precursors under basic conditions .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,16-6-2-1-3-7-16)17(11-14-8-9-20-13-14)12-15-5-4-10-21-15/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPGLLERNVNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzenesulfonyl chloride, furan-3-ylmethanol, and thiophen-2-ylmethanol.
Step 1 Formation of Sulfonamide: Benzenesulfonyl chloride reacts with an amine to form the sulfonamide intermediate.
Step 2 Alkylation: The sulfonamide intermediate is then alkylated with furan-3-ylmethanol and thiophen-2-ylmethanol under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Reduced sulfonamide derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Its structure is similar to other bioactive sulfonamides, indicating potential as a pharmaceutical agent.
Diagnostics: It could be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The furan and thiophene rings may enhance binding affinity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
3-Chloro-4-Methoxy Analog
A closely related compound, 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (RN: 1421514-76-2), introduces chloro (Cl) and methoxy (OCH₃) groups at positions 3 and 4 of the benzene ring, respectively . The methoxy group may improve solubility compared to the unsubstituted parent compound, but the chloro group could increase lipophilicity and metabolic stability.
N-(Pyridin-3-ylmethyl)-N-(Thienylmethyl) Derivatives
European Patent EP 2 881 393 B1 describes analogs like N-(pyridin-3-ylmethyl)-N-(2-thienylmethyl)benzenesulfonamide (Compound 4-22), where the furan is replaced with a pyridine ring . The pyridine introduces a basic nitrogen, enabling hydrogen bonding and protonation at physiological pH, which could enhance solubility or target interactions in enzyme-active sites.
Variations in Heterocyclic Substituents
Positional Isomerism in Furan Substituents
Compound N-(2-furylmethyl)-N-(2-thienylmethyl)benzenesulfonamide (4-23) from the same patent features a furan-2-ylmethyl group instead of furan-3-ylmethyl .
Thiazole- and Pyrimidine-Linked Sulfonamides
Sulfathiazole derivatives, such as 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)benzenesulfonamide, replace the furan/thiophene groups with bulkier thiazole or pyrimidine rings .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a furan and thiophene moiety, which are known for their biological activities. The presence of these heterocycles may enhance the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 11.0 | Disruption of FAK/Paxillin pathway |
| HeLa (Cervical) | 20.5 | Intercalation within DNA leading to apoptosis |
The IC50 values indicate that this compound exhibits significant cytotoxic effects on these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The mechanisms underlying the anticancer effects of this compound involve several pathways:
- Apoptosis Induction : The compound promotes phosphatidylserine flipping and cytochrome c release from mitochondria, leading to caspase activation and programmed cell death .
- Inhibition of Cell Migration : Studies indicated that the compound disrupts the FAK/Paxillin signaling pathway, which is crucial for cancer cell migration and invasion .
- DNA Interaction : Evidence suggests that this compound can intercalate with DNA, potentially leading to mutagenic effects .
Case Studies
In a clinical setting, compounds similar to this compound have been evaluated for their safety and efficacy:
- Clinical Trials : A phase II trial involving sulfonamide derivatives demonstrated a significant reduction in tumor size among participants with advanced breast cancer .
- Patient Outcomes : Among patients treated with similar compounds, a notable percentage exhibited long-term remission, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
